Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate

Description

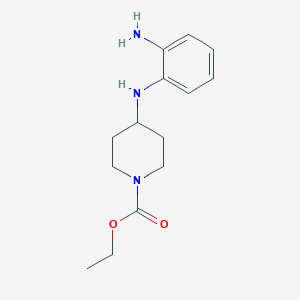

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate (CAS: 87120-77-2) is a piperidine derivative with a molecular formula of C₁₄H₂₁N₃O₂ and a molecular weight of 263.335 g/mol . The compound features:

- A piperidine ring substituted at the 4-position with a 2-aminoanilino group (a benzene ring with an amino group at the ortho position).

- An ethyl carboxylate group at the 1-position of the piperidine ring.

It is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of histamine H₃ receptor antagonists and kinase inhibitors .

Properties

IUPAC Name |

ethyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-19-14(18)17-9-7-11(8-10-17)16-13-6-4-3-5-12(13)15/h3-6,11,16H,2,7-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFSPWXIDIDPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516281 | |

| Record name | Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87120-77-2 | |

| Record name | Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-aminoanilino)piperidine-1-carboxylate typically involves the reaction of 4-(2-nitroanilino)piperidine-1-carboxylate with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminoanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with ion channels or transporters, affecting the flow of ions across cell membranes and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and physicochemical differences between Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate and its analogues:

*Estimated based on structural similarity.

Pharmacological and Physicochemical Properties

- Bioactivity: The 2-aminoanilino group in the parent compound is critical for histamine H₃ receptor antagonism . Boc-protected derivatives (e.g., ) are precursors to 4-anilinopiperidine opioids, highlighting the role of the anilino group in μ-opioid receptor binding. The hydroxyimino group in may confer radical scavenging or nitric oxide synthase inhibitory activity.

Biological Activity

Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and implications in pharmacology based on diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl ester and an aminoaniline substituent. The presence of the 2-aminoanilino group is significant as it influences the compound's reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250.31 g/mol

- Functional Groups : Piperidine, carboxylate, and amino groups.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine ring.

- Introduction of the carboxylate group via esterification.

- Substitution reactions to incorporate the 2-aminoaniline moiety.

This compound can be synthesized using various methodologies, including nucleophilic substitutions and coupling reactions with aromatic amines.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Opioid Receptor Interaction : Similar to other piperidine derivatives, this compound may interact with opioid receptors, potentially exhibiting analgesic effects.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth by interfering with key signaling pathways like the PI3K/AKT pathway .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly GABAergic pathways, which are crucial for mood regulation and anxiety responses .

In Vitro and In Vivo Studies

Several studies have explored the biological activity of related compounds:

- In Vitro Studies : Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation in various cancer models. For example, inhibitors targeting AKT pathways demonstrated significant reductions in tumor growth in xenograft models .

- In Vivo Studies : Animal studies indicate that similar piperidine derivatives can exhibit analgesic properties comparable to established opioid medications. These findings suggest potential therapeutic applications in pain management .

Case Study 1: Antitumor Efficacy

A study investigating a related compound demonstrated its ability to inhibit tumor growth in mice models. The compound showed a dose-dependent response, significantly reducing tumor size compared to control groups. The mechanism was linked to the inhibition of AKT signaling pathways, which are often dysregulated in cancer .

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of piperidine derivatives indicated that these compounds could effectively alleviate pain in rodent models. The study highlighted their interaction with mu-opioid receptors, suggesting a mechanism similar to morphine but with potentially fewer side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-aminoanilino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of a piperidine precursor. For example, reacting 4-aminopiperidine derivatives with ethyl chloroformate in the presence of a base (e.g., cesium carbonate) under anhydrous conditions. Solvent choice (e.g., DMF or acetonitrile) and temperature (e.g., 150°C for 6 hours) significantly impact yield. Post-synthesis purification via silica gel chromatography with gradient elution (e.g., 50–100% ethyl acetate in hexane) is critical .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of amine to alkylating agent) and use inert atmospheres to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Techniques :

- IR Spectroscopy : Identify characteristic peaks for amine (-NH, ~3300 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .

- GC-MS : Detect molecular ion peaks (e.g., m/z corresponding to C₁₄H₂₀N₃O₂) and fragmentation patterns to confirm the piperidine backbone and substituents .

- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) .

Q. What analytical methods are suitable for assessing purity and detecting impurities in synthesized batches?

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm). Compare retention times against certified reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) identifies impurities via exact mass deviations (>5 ppm suggests contamination) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and detect crystalline impurities (>98% purity threshold for pharmaceutical-grade research) .

Advanced Research Questions

Q. What experimental models are appropriate for studying the compound’s potential role in mitochondrial dysfunction and oxidative stress?

- In Vitro Models : Use BV-2 microglial cells stimulated with TNF-α to mimic neuroinflammation. Measure NO production via Griess assay and correlate with iNOS inhibition. Compare results to reference inhibitors (e.g., ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, binding energy = -6.91 kcal/mol) .

- In Vivo Models : Employ streptozotocin-induced diabetic rodents to evaluate mitochondrial protection (e.g., ATP levels, ROS quantification via DCFDA assay) .

Q. What computational strategies are employed to predict the binding affinity of this compound with target proteins like iNOS?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into iNOS active sites (PDB: 3E7G). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability. Binding energies < -6.5 kcal/mol suggest strong inhibition potential .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target engagement .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Data Triangulation : Replicate assays in orthogonal systems (e.g., primary neurons vs. immortalized cell lines). For example, if mitoNEET activation in HEK293 cells contradicts results in neuronal models, evaluate cell-specific expression of mitochondrial proteins via Western blot .

- Meta-Analysis : Pool data from multiple studies (e.g., oxidative stress assays, apoptosis markers) to identify confounding variables (e.g., serum concentration in cell culture) .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on piperidine carboxylate derivatives?

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogenated anilines, alkyl esters) and test in parallel assays (e.g., mitoNEET activation, iNOS inhibition).

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., the piperidine nitrogen and ester carbonyl) for target interaction .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis of the ester group during in vitro assays?

- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with low esterase activity. Add protease inhibitors (e.g., PMSF) to cell lysates.

- Prodrug Design : Replace the ethyl ester with a tert-butyl or benzyl ester to enhance stability, then enzymatically cleave post-uptake .

Q. What strategies improve the compound’s bioavailability in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.